molecular formula C13H13Cl2N5O2S B385471 2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine CAS No. 622340-43-6

2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine

Cat. No.: B385471
CAS No.: 622340-43-6
M. Wt: 374.2g/mol
InChI Key: CLUXVPZZJANZRE-UHFFFAOYSA-N
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Description

2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring bonded to a piperazine ring, which is further substituted with a sulfonyl group and a dichloropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyridine-3-sulfonyl chloride intermediate. This is achieved through the diazotation of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group . The resulting pyridine-3-sulfonyl chloride is then reacted with piperazine under appropriate conditions to form the piperazinyl derivative. Finally, this intermediate is coupled with a pyrimidine derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of 2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-based molecules, such as:

Uniqueness

What sets 2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyrimidine and piperazine rings, along with the sulfonyl and dichloropyridinyl substituents, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

622340-43-6

Molecular Formula

C13H13Cl2N5O2S

Molecular Weight

374.2g/mol

IUPAC Name

2-[4-(5,6-dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C13H13Cl2N5O2S/c14-11-8-10(9-18-12(11)15)23(21,22)20-6-4-19(5-7-20)13-16-2-1-3-17-13/h1-3,8-9H,4-7H2

InChI Key

CLUXVPZZJANZRE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=C(N=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC(=C(N=C3)Cl)Cl

solubility

0.4 [ug/mL]

Origin of Product

United States

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